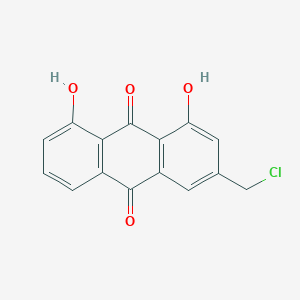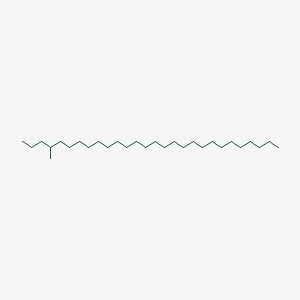
4-Methyloctacosane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyloctacosane is a long-chain hydrocarbon with the molecular formula C29H60 . It is a derivative of octacosane, characterized by the presence of a methyl group at the fourth carbon atom. This compound is part of the alkane family, which are saturated hydrocarbons consisting solely of carbon and hydrogen atoms connected by single bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctacosane typically involves the alkylation of octacosane. One common method is the Friedel-Crafts alkylation, where octacosane reacts with a methylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors. This process involves the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen atoms to the carbon-carbon double bonds, resulting in the formation of the saturated hydrocarbon .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyloctacosane primarily undergoes reactions typical of alkanes, including:
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, acidic or basic conditions.
Reduction: H2 gas, palladium or platinum catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2), UV light or heat.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: No significant change as it is already saturated.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
4-Methyloctacosane has several applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Methyloctacosane is primarily related to its physical properties rather than specific biochemical interactions. As a hydrophobic molecule, it can interact with lipid membranes, affecting their fluidity and permeability. This property is exploited in various applications, such as enhancing the stability of emulsions in cosmetic formulations .
Vergleich Mit ähnlichen Verbindungen
Octacosane: The parent compound without the methyl substitution.
2-Methyloctacosane: Another methylated derivative with the methyl group at the second carbon.
Tetracontane: A longer-chain alkane with 40 carbon atoms.
Uniqueness: 4-Methyloctacosane is unique due to its specific methyl substitution, which can influence its physical properties, such as melting point and solubility, compared to its non-methylated counterpart, octacosane . This structural variation can also affect its interactions with other molecules, making it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
73189-31-8 |
|---|---|
Molekularformel |
C29H60 |
Molekulargewicht |
408.8 g/mol |
IUPAC-Name |
4-methyloctacosane |
InChI |
InChI=1S/C29H60/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-28-29(3)27-5-2/h29H,4-28H2,1-3H3 |
InChI-Schlüssel |
COKUIQKSCLYMNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-{[(4-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14448631.png)
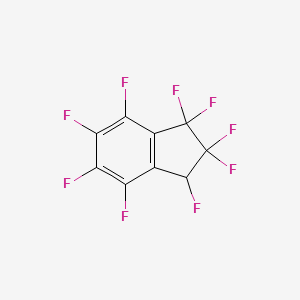
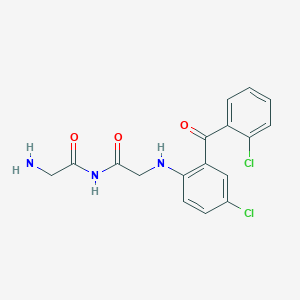
![Naphth[2,3-a]azulene-5,12-dione](/img/structure/B14448652.png)

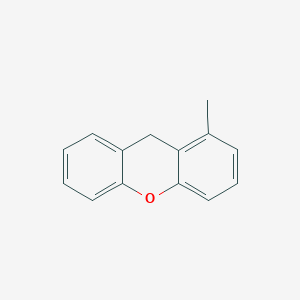
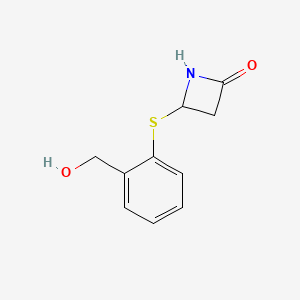

![tert-Butyl 2-[(acetylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14448668.png)
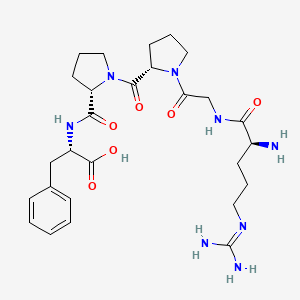
![2-[1-(Acetyloxy)-2,2-dimethoxyethyl]-8-cyanooct-4-YN-1-YL acetate](/img/structure/B14448680.png)
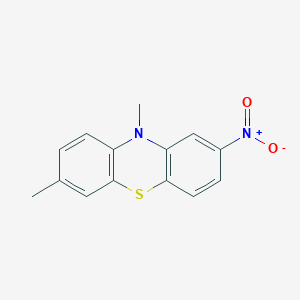
![(Ethane-1,2-diyl)bis[bis(4-fluorophenyl)phosphane]](/img/structure/B14448699.png)
